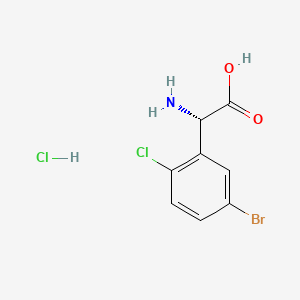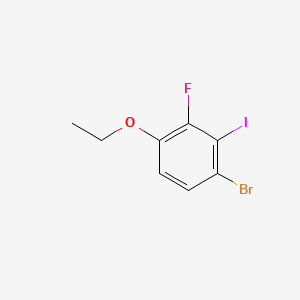
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester is a boronic ester compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester typically involves the hydroboration of alkenes or alkynes with pinacolborane (HBpin). This reaction can be catalyzed by various metal complexes, such as iron or silver, under mild conditions. For instance, an iron complex bearing a pyrrolide-based PNP pincer ligand can catalyze the hydroboration of alkynes with pinacolborane, selectively yielding the E-isomer .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydroboration reactors where the reaction conditions are optimized for high yield and purity. The process typically includes steps for the purification and isolation of the desired boronic ester, ensuring that it meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Reduction: It can be reduced to form the corresponding alkane or alkene.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Suzuki-Miyaura coupling reactions often employ palladium catalysts and bases such as potassium carbonate (K₂CO₃) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester can yield alcohols or ketones, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Mechanism of Action
The mechanism by which (E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction proceeds via the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in this process include the palladium catalyst and the boronic ester substrate .
Comparison with Similar Compounds
Similar Compounds
Vinylboronic acid: Similar in structure but lacks the pinacol ester group.
Cyclopropylboronic acid: Contains a cyclopropyl group but lacks the vinyl and pinacol ester groups.
Ethylboronic acid: Contains an ethyl group but lacks the cyclopropyl, vinyl, and pinacol ester groups
Uniqueness
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester is unique due to its combination of a cyclopropyl group, a vinyl group, and a pinacol ester group. This unique structure imparts specific reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications.
Properties
Molecular Formula |
C14H23BO4 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
ethyl 1-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H23BO4/c1-6-17-11(16)14(7-8-14)9-10-15-18-12(2,3)13(4,5)19-15/h9-10H,6-8H2,1-5H3/b10-9+ |
InChI Key |
JOJCLKFEWHGKQV-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)C(=O)OCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)



![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)
![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
![1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)

![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)
![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)



